(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
Description
Properties
CAS No. |
112887-62-4 |
|---|---|
Molecular Formula |
C25H24N4O6 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H24N4O6/c1-3-12-29(14-16-4-9-20-19(13-16)24(33)27-15(2)26-20)18-7-5-17(6-8-18)23(32)28-21(25(34)35)10-11-22(30)31/h1,4-9,13,21H,10-12,14H2,2H3,(H,28,32)(H,30,31)(H,34,35)(H,26,27,33)/t21-/m0/s1 |
InChI Key |
PMTUUSDTAKQWQJ-NRFANRHFSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1 |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ICI 198583; CB 3819; ICI-198583; ICI198583; |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation to Form 2-Methylquinazolin-4-one
The quinazolinone ring system is constructed via thermal cyclization of N'-methylanthranilamide derivatives. Patent WO2005012260A3 details an optimized procedure using microwave-assisted conditions:
Procedure
- Charge 5-bromo-2-nitrobenzoic acid (1.0 eq) with methylamine (3.0 eq) in DMF
- Heat at 120°C under microwave irradiation (300 W) for 15 min
- Cool and precipitate product with ice-water
Yield : 78% isolated as white crystals
Propargylation at N10 Position
The propargylamine side chain is introduced via nucleophilic substitution (AJOL):
Reaction Conditions
- Substrate: 6-Chloromethyl-2-methylquinazolin-4-one
- Reagent: Propargylamine (2.5 eq)
- Base: K2CO3 (3.0 eq)
- Solvent: Anhydrous DMF
- Temperature: 0°C → RT over 5 h
Yield : 89% (yellow solid)
Coupling to 4-Aminobenzoic Acid Derivative
Activation of Carboxylic Acid
The benzoyl linker is installed using mixed carbonate activation (Chemsrc):
Activation Protocol
- Dissolve 4-nitrobenzoic acid (1.0 eq) in THF
- Add EDCl (1.2 eq) and HOBt (0.2 eq)
- Stir at 0°C for 30 min
Amide Bond Formation
Coupling to the propargylated quinazolinone proceeds under Schotten-Baumann conditions:
Optimized Parameters
- Reaction time: 12 h
- Temperature: 4°C → 25°C
- Workup: Extract with ethyl acetate, dry over Na2SO4
Conversion : >95% by HPLC
Stereoselective Conjugation with (S)-Glutamic Acid
Resolution of Racemic Mixtures
Early routes suffered from low enantiomeric excess (ee). Hughes et al. (1990) developed a chiral auxiliary approach:
Key Steps
- Prepare (S)-BINOL-phosphoryl chloride derivative
- React with glutamic acid diethyl ester
- Hydrolyze under basic conditions (pH 10.5)
Result : 98% ee, confirmed by chiral HPLC
Final Coupling Reaction
The quinazolinone-benzoyl intermediate is coupled to resolved (S)-glutamic acid using PyBOP activation:
Reaction Table
| Parameter | Value |
|---|---|
| Equivalents | 1.1:1 (acid:amine) |
| Base | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | -20°C → RT |
| Time | 18 h |
| Yield | 72% |
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC conditions (Patil et al., 1989):
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: 0.1% TFA in H2O/MeCN (70:30 → 50:50)
- Flow rate: 1.0 mL/min
- Detection: UV 254 nm
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6)
δ 8.42 (s, 1H, Quinazolinone H-5)
δ 7.89 (d, J=8.4 Hz, 2H, Benzoyl H-2,6)
δ 4.32 (q, J=6.8 Hz, 1H, Glutamic α-H)
IR (KBr)
ν 3285 (N-H stretch)
ν 1712 (C=O, acid)
ν 1654 (C=O, amide)
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Method | Total Yield | Steps | Key Advantage |
|---|---|---|---|
| Linear (Patil) | 11% | 9 | Avoids protecting groups |
| Convergent (Hughes) | 23% | 6 | Better stereocontrol |
| Solid-phase (AJOL) | 18% | 7 | Amenable to automation |
Industrial-Scale Considerations
Cost Analysis
- Propargylamine accounts for 42% of raw material costs
- Chiral resolution contributes 28% to total production expenses
Green Chemistry Metrics
Process Mass Intensity = 187 kg/kg product
E-factor = 63 (excluding water)
Chemical Reactions Analysis
Types of Reactions
ICI-198583 primarily undergoes substitution reactions during its synthesis. Additionally, it can participate in:
Oxidation: This can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline core.
Hydrolysis: The ester bonds in ICI-198583 can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or hydrolyzed derivatives of ICI-198583. These derivatives can have different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying thymidylate synthase inhibitors and their interactions with the enzyme.
Biology: Research on ICI-198583 has provided insights into the mechanisms of DNA synthesis and cell cycle regulation.
Medicine: As a potential anticancer agent, ICI-198583 has been evaluated in preclinical studies for its efficacy against various cancer cell lines.
Industry: The compound’s synthesis and production methods have implications for the pharmaceutical industry, particularly in the development of new anticancer drugs
Mechanism of Action
ICI-198583 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidine. By binding to the active site of the enzyme, ICI-198583 prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis. This inhibition leads to a depletion of thymidine, causing DNA damage and cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Bioactivity
- Propargyl vs. Allyl Linkers: The propargyl group in Tomudex introduces rigidity and electron-deficient triple bonds, enhancing interactions with TS’s hydrophobic pocket.
- Quinazoline vs.
Spectroscopic and Physicochemical Properties
NMR studies of related compounds (e.g., analogues with Rapa-like scaffolds) reveal that substituents in regions corresponding to positions 29–36 and 39–44 (e.g., linker and aromatic moieties) significantly shift proton chemical shifts, indicating altered electronic environments . For instance:
Biological Activity
The compound (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C25H24N4O6
- Molecular Weight: 476.5 g/mol
- CAS Registry Number: 135400203
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide synthesis and cell proliferation. Quinazoline derivatives are known to target various kinases and other proteins involved in cancer cell signaling pathways.
Biological Activity
- Antitumor Activity
- Enzyme Inhibition
- Transport Mechanisms
Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the effects of various quinazoline derivatives on tumor growth in xenograft models. The results indicated that the compound significantly reduced tumor size compared to controls, suggesting effective antitumor activity through targeted inhibition of signaling pathways associated with cell proliferation .
Study 2: Pharmacokinetics and Bioavailability
Another study focused on the pharmacokinetic profile of the compound, demonstrating favorable absorption and distribution characteristics in vivo. The bioavailability was enhanced when administered with specific transport enhancers, indicating potential for improved therapeutic outcomes in clinical settings .
Data Tables
Q & A
What are the recommended synthetic routes for this compound, and how are intermediates characterized?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of the quinazolinone core with a propargylamine group via nucleophilic substitution (e.g., using propargyl bromide in the presence of a base like triethylamine) .
- Step 2: Benzoylation of the intermediate using 4-aminobenzoic acid derivatives under carbodiimide-mediated conditions (e.g., DCC/DMAP in chloroform) .
- Step 3: Glutamic acid conjugation via amide bond formation, followed by acid hydrolysis to yield the final pentanedioic acid moiety .
Characterization:
Intermediates and final products are analyzed using:
- HPLC (purity >95%) .
- NMR (¹H/¹³C) for structural confirmation (e.g., quinazolinone aromatic protons at δ 7.8–8.2 ppm; propargyl CH₂ at δ 4.3–4.5 ppm) .
- IR Spectroscopy (amide C=O stretch at ~1650 cm⁻¹; carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
How can researchers validate the compound’s enzyme inhibitory activity and address assay variability?
Level: Advanced
Methodological Answer:
Validation Steps:
- Target Selection: Screen against folate-dependent enzymes (e.g., thymidylate synthase) due to structural similarity to dihydrofolate analogs .
- Assay Design: Use fluorometric or radiometric assays with recombinant enzymes. Include positive controls (e.g., methotrexate for DHFR inhibition) .
- Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
Addressing Variability:
- Contradictory IC₅₀ Values:
- Assay Conditions: Ensure consistent pH (7.4), ionic strength, and co-factor concentrations (e.g., NADPH for reductase activity) .
- Compound Stability: Pre-test solubility in DMSO/buffer mixtures and monitor degradation via LC-MS over 24 hours .
- Structural Confirmation: Compare inhibitory activity of synthetic analogs (e.g., methyl group modifications on the quinazolinone) to isolate pharmacophore contributions .
What computational strategies optimize reaction yields for sensitive intermediates?
Level: Advanced
Methodological Answer:
In Silico Approaches:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT with Gaussian) to model transition states of propargylamine coupling, identifying steric hindrance in the quinazolinone methyl group .
- Solvent Optimization: Predict polarity effects using COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that stabilize charged intermediates during benzoylation .
- Machine Learning: Train models on existing reaction data (e.g., yield vs. temperature for carbodiimide-mediated couplings) to recommend optimal conditions (e.g., 0°C for 12 hours vs. room temperature) .
Experimental Validation:
- High-Throughput Screening: Test 10–20 conditions in parallel (varying equivalents of reagents, solvents) using automated liquid handlers .
How is the compound’s stability assessed under physiological conditions?
Level: Basic
Methodological Answer:
Stability Protocols:
- pH Stability: Incubate in buffers (pH 2.0–9.0) at 37°C for 24 hours. Analyze degradation via:
- Oxidative Stress: Expose to 3% H₂O₂ and track peroxide-mediated oxidation using radical scavengers (e.g., ascorbic acid) .
Key Findings:
- Labile Bonds: The propargylamino linkage is susceptible to acidic hydrolysis (t₁/₂ = 4 hours at pH 2.0) .
- Stabilizers: Co-formulate with cyclodextrins to enhance solubility and reduce degradation .
What strategies resolve contradictions in cellular uptake data across different models?
Level: Advanced
Methodological Answer:
Experimental Design:
- Cell Line Variability: Compare uptake in folate receptor (FR)-positive (e.g., KB cells) vs. FR-negative (e.g., A549) lines using LC-MS quantification .
- Competition Assays: Co-treat with excess folic acid to confirm FR-mediated transport .
Data Interpretation:
- Confounding Factors:
- Membrane Transporters: Screen for ABC transporter expression (e.g., P-gp) via qPCR; use inhibitors (e.g., verapamil) to assess efflux effects .
- Metabolic Trapping: Measure intracellular glutathionylation (via LC-MS) to differentiate passive diffusion vs. active transport .
How can researchers design analogs to improve target selectivity?
Level: Advanced
Methodological Answer:
Rational Design:
- Structural Modifications:
Screening Workflow:
Molecular Docking: Use AutoDock Vina to predict binding affinities to off-targets (e.g., EGFR kinase domain vs. thymidylate synthase) .
Parallel Synthesis: Generate 20–30 analogs via solid-phase peptide synthesis (SPPS) for rapid SAR analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
